Lomefloxacin hydrochloride
Overview
Description
Lomefloxacin hydrochloride is a fluoroquinolone antibiotic used to treat bacterial infections, including bronchitis and urinary tract infections. It is also employed as a prophylactic treatment to prevent urinary tract infections prior to surgery . This compound is known for its broad-spectrum antibacterial activity against both gram-negative and gram-positive bacteria .
Mechanism of Action
Target of Action
Lomefloxacin hydrochloride, a fluoroquinolone antibiotic, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA .
Mode of Action
The bactericidal action of this compound results from its interference with the activity of DNA gyrase and topoisomerase IV . This interference inhibits the transcription and replication of bacterial DNA, thereby preventing the bacteria from multiplying .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial cell division and eventually results in the death of the bacteria .
Pharmacokinetics
Approximately 95% to 98% of a single oral dose of Lomefloxacin is absorbed in healthy volunteers . The absorption is rapid, indicating good bioavailability . The elimination half-life of Lomefloxacin is about 7-8 hours, and it is prolonged in patients with renal impairment .
Result of Action
The primary result of Lomefloxacin’s action is the death of the bacteria, leading to the resolution of the bacterial infection . It is used to treat bacterial infections including bronchitis and urinary tract infections (UTIs), and it has also been employed for the prophylaxis of UTIs prior to surgery .
Action Environment
The efficacy and stability of Lomefloxacin can be influenced by various environmental factors. For instance, Lomefloxacin is associated with phototoxicity, indicating that exposure to sunlight or artificial ultraviolet light can affect its action . Furthermore, Lomefloxacin forms a magnesium chelate with itself, which could potentially influence its action in environments with varying magnesium levels .
Biochemical Analysis
Biochemical Properties
Lomefloxacin hydrochloride is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms . The bactericidal action of this compound results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA .
Cellular Effects
This compound has been shown to cause deep ultrastructural changes in cells, such as the formation of scalloped cells and “ghosts” in Klebsiella pneumoniae . It interferes with the activity of bacterial enzymes, affecting the transcription and replication of bacterial DNA, thereby inhibiting bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to the death of the bacteria .
Temporal Effects in Laboratory Settings
The urinary excretion of this compound is virtually complete within 72 hours after cessation of dosing, with approximately 65% of the dose being recovered as parent drug and 9% as its glucuronide metabolite .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models were not found, it is known that Lomefloxacin and other quinolones have been shown to cause arthropathy in juvenile animals .
Metabolic Pathways
This compound is minimally metabolized, although 5 metabolites have been identified in human urine . Approximately 65% appears as the parent drug in urine and 9% as the glucuronide metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lomefloxacin hydrochloride can be synthesized through a series of chemical reactions starting from 1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid. The synthesis involves the formation of a magnesium chelate with itself, which is unique to lomefloxacin .
Industrial Production Methods: One method involves dissolving this compound in water, followed by the addition of sodium hydroxide and hydrochloric acid to form a clear solution. The solution is then filtered, sterilized, and freeze-dried to obtain the final product . Another method includes the preparation of a concentrated solution, heating, filtering with activated carbon, and regulating the pH value before final filtration and packaging .
Chemical Reactions Analysis
Types of Reactions: Lomefloxacin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various derivatives of lomefloxacin, which may have different pharmacological properties .
Scientific Research Applications
Lomefloxacin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of fluoroquinolone antibiotics and their chemical properties.
Biology: Employed in research on bacterial DNA replication and transcription.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential side effects.
Industry: Utilized in the development of new antibacterial agents and formulations
Comparison with Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Ofloxacin
- Norfloxacin
Comparison: Lomefloxacin hydrochloride is unique in its ability to form a magnesium chelate with itself, which is not observed in other fluoroquinolones . Additionally, it has a longer half-life compared to some other fluoroquinolones, making it suitable for once-daily dosing .
This compound stands out due to its broad-spectrum activity, unique chemical properties, and effective mechanism of action, making it a valuable compound in the field of antibacterial research and treatment.
Properties
CAS No. |
98079-52-8 |
---|---|
Molecular Formula |
C17H20ClF2N3O3 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydron;chloride |
InChI |
InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H |
InChI Key |
KXEBLAPZMOQCKO-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |
Canonical SMILES |
[H+].CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.[Cl-] |
Appearance |
Solid powder |
Key on ui other cas no. |
98079-52-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
98079-51-7 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid Décalogiflox Logiflox lomefloxacin lomefloxacin hydrochloride lomenfloxacin Maxaquin NY 198 NY-198 Ocacin Okacin Okacyn SC 4711 SC-4711 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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